S-Farnesylthiosalicylic acid;Farnesyl Thiosalicylic Acid;FTS
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of S-Farnesylthiosalicylic acid typically involves the reaction of farnesyl chloride with thiosalicylic acid under specific conditions. The process generally requires a base such as sodium hydroxide to facilitate the reaction, and the product is purified through recrystallization .
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve similar reaction conditions with optimizations for yield and purity. Industrial processes would also incorporate advanced purification techniques such as chromatography to ensure the compound meets the required standards for research and medical applications .
Chemical Reactions Analysis
Types of Reactions
S-Farnesylthiosalicylic acid undergoes various chemical reactions, including:
Oxidation: This reaction can alter the functional groups within the compound, potentially affecting its biological activity.
Reduction: Reduction reactions can modify the compound’s structure, impacting its efficacy as a Ras inhibitor.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or other reduced forms of the compound .
Scientific Research Applications
S-Farnesylthiosalicylic acid has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of thiosalicylic acids and their derivatives.
Biology: The compound is employed in research to understand the role of Ras proteins in cellular processes.
Medicine: Its potential as a cancer therapeutic agent is being explored, particularly in targeting Ras-dependent tumors
Mechanism of Action
S-Farnesylthiosalicylic acid exerts its effects by inhibiting the Ras signaling pathway. It competes with farnesylated Ras for binding sites on the plasma membrane, leading to the degradation of active Ras proteins. This disruption of Ras signaling inhibits cell proliferation and induces apoptosis in Ras-dependent tumors .
Comparison with Similar Compounds
Similar Compounds
Farnesyltransferase Inhibitors (FTIs): These compounds also target the Ras pathway but through a different mechanism, inhibiting the enzyme responsible for farnesylation.
Geranylgeranyltransferase Inhibitors (GGTIs): These inhibitors target a related pathway, affecting the post-translational modification of proteins similar to Ras.
Uniqueness
S-Farnesylthiosalicylic acid is unique in its ability to directly dislodge Ras from the plasma membrane, a mechanism distinct from other inhibitors that target the farnesylation process. This unique action makes it a valuable tool in cancer research and a potential therapeutic agent .
Properties
IUPAC Name |
2-(3,7,11-trimethyldodeca-2,6,10-trienylsulfanyl)benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H30O2S/c1-17(2)9-7-10-18(3)11-8-12-19(4)15-16-25-21-14-6-5-13-20(21)22(23)24/h5-6,9,11,13-15H,7-8,10,12,16H2,1-4H3,(H,23,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUILNKCFCLNXOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCSC1=CC=CC=C1C(=O)O)C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H30O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20870080 |
Source
|
Record name | 2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfanyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
358.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
166445-40-5 |
Source
|
Record name | 2-[(3,7,11-Trimethyldodeca-2,6,10-trien-1-yl)sulfanyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20870080 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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